Dual IRAK4/cGAS Inhibition: A Unique Multi-Pathway Profile Differentiating IRAK4-IN-4 from Clinical IRAK4 Candidates
IRAK4-IN-4 demonstrates a dual-target inhibition profile not shared by major clinical-stage IRAK4 inhibitors. In cell-free biochemical assays, IRAK4-IN-4 inhibits IRAK4 with an IC50 of 2.8 nM and cGAS with an IC50 of 2.1 nM [1]. In contrast, the clinical candidate PF-06650833 (zimlovisertib) exhibits potent and selective IRAK4 inhibition (IC50 = 0.2 nM in cell-free assay; 2.4 nM in PBMC assay) but lacks any reported cGAS inhibitory activity [2]. Similarly, the clinical IRAK4 inhibitor GS-5718 (edecesertib) demonstrates potent IRAK4 inhibition (IC50 = 0.6 nM) without documented cGAS activity . The dual-pathway engagement of IRAK4-IN-4 enables simultaneous interrogation of both TLR/IL-1R (via IRAK4) and cytosolic DNA-sensing (via cGAS) signaling axes, offering a distinct research tool for studying innate immune crosstalk that cannot be replicated using single-target IRAK4 inhibitors.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against primary and secondary targets |
|---|---|
| Target Compound Data | IRAK4: 2.8 nM; cGAS: 2.1 nM |
| Comparator Or Baseline | PF-06650833: IRAK4 IC50 = 0.2 nM (cell-free), cGAS activity not reported; GS-5718: IRAK4 IC50 = 0.6 nM, cGAS activity not reported |
| Quantified Difference | IRAK4-IN-4 exhibits dual IRAK4/cGAS inhibition with near-equipotent IC50 values; clinical comparators show no reported cGAS activity |
| Conditions | Cell-free biochemical enzyme assays as reported in patent CN107163044A and respective primary literature |
Why This Matters
This dual-target profile provides a unique research tool for interrogating crosstalk between TLR/IL-1R and cGAS-STING innate immune pathways, which cannot be achieved with single-target clinical IRAK4 inhibitors.
- [1] CN107163044A. One class has the naphthalene second dione compounds and its derivative of protease modification activities. Chinese Patent, 2017. Compound 15 (IRAK4-IN-4): IRAK4 IC50 = 2.8 nM, cGAS IC50 = 2.1 nM. View Source
- [2] Lee KL, Ambler CM, Anderson DR, et al. Discovery of PF-06650833, a Potent, Selective, and Orally Bioavailable Inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). J Med Chem. 2017;60(13):5521-5542. doi:10.1021/acs.jmedchem.7b00231 View Source
